N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various models, and comparative analyses with other compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O3S, with a molecular weight of 410.5 g/mol. The compound features a thiazole ring, a urea moiety, and an ethoxyphenyl group, which contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C21H22N4O3S |
Molecular Weight | 410.5 g/mol |
CAS Number | 921466-57-1 |
Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. Mechanistic studies have revealed that the compound may induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells. Specifically, it has been shown to inhibit the Insulin-like Growth Factor 1 Receptor (IGF1R) , which plays a critical role in cancer cell proliferation and survival .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against hepatocellular carcinoma (HCC) cells, with an IC50 value of approximately 0.62 μM , outperforming standard treatments like Sorafenib (IC50 = 1.62 μM) . The compound's ability to inhibit HCC cell migration and colony formation suggests its potential as an effective therapeutic agent.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other known compounds:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
N-(4-ethoxyphenyl)-2-(2-(3-(m-tolyl)... | 0.62 | IGF1R inhibition, apoptosis induction |
Sorafenib | 1.62 | Multikinase inhibitor |
Trametinib | Varies | MEK pathway inhibition |
Case Studies
- Hepatocellular Carcinoma : A study evaluated the effects of this compound on HepG2 cells, revealing significant anti-proliferative effects through IGF1R inhibition and subsequent apoptosis induction .
- In Vivo Studies : Further investigations in animal models are necessary to establish the therapeutic potential and safety profile of this compound. Preliminary data suggest promising results in reducing tumor size and improving survival rates in treated subjects.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-3-28-18-9-7-15(8-10-18)22-19(26)12-17-13-29-21(24-17)25-20(27)23-16-6-4-5-14(2)11-16/h4-11,13H,3,12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMBXAQINJMBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.